5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid

Description

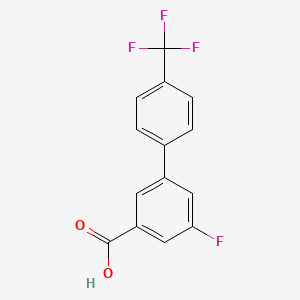

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid (CAS: [1261460-04-1], MFCD18322409) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 5-position of the benzene ring and a trifluoromethyl-substituted phenyl group at the 3-position (Fig. 1). This compound is synthesized via multi-step organic reactions, often involving Suzuki coupling or nucleophilic substitution, followed by hydrolysis of ester intermediates . Its structural complexity and electron-withdrawing substituents (fluorine and trifluoromethyl groups) confer unique physicochemical properties, such as enhanced lipophilicity and stability, making it valuable in pharmaceutical and materials science research .

Properties

IUPAC Name |

3-fluoro-5-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-6-9(5-10(7-12)13(19)20)8-1-3-11(4-2-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPGMAWEYLCBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691165 | |

| Record name | 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261824-93-4 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261824-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of electrophilic aromatic substitution reactions, where fluorine and trifluoromethyl groups are introduced using appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a standard in analytical methods.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS: [1261460-04-1])

5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid (CAS: [1261987-60-3])

2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid (CAS: [1178497-48-7])

4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: [1373920-63-8])

Table 1: Substituent Impact on Physicochemical Properties

Extraction and Solubility Behavior

Fluorinated benzoic acids exhibit superior extraction efficiency in emulsion liquid membrane (ELM) systems compared to non-fluorinated analogs. The trifluoromethyl group enhances the distribution coefficient (m), accelerating extraction rates. For instance, 5-fluoro-3-(4-TFM-phenyl)benzoic acid is extracted faster than acetic acid due to its higher solubility in organic membrane phases . However, analogs with methyl groups (e.g., 5-Fluoro-3-(3-F-4-Me-phenyl)benzoic acid) show reduced membrane mobility due to steric effects .

Biological Activity

5-Fluoro-3-(4-trifluoromethylphenyl)benzoic acid, a fluorinated benzoic acid derivative, has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in oncology and inflammation modulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula for this compound is , with a molecular weight of 284.21 g/mol. The structure includes a fluorine atom at the 5-position and a trifluoromethyl group at the para position of the phenyl ring, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity . It has been shown to inhibit the enzyme 5-lipoxygenase (5-LO) , which plays a critical role in inflammatory processes and cancer progression. The reported IC50 value for this inhibition is less than 0.5 mM, indicating significant potency against cancer cell lines .

Case Study: Inhibition of Cancer Cell Growth

In a study assessing the cytotoxic effects on various cancer cell lines, this compound demonstrated effective growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values were found to be approximately 6.2 µM and 8.4 µM, respectively .

Anti-inflammatory Properties

The compound's ability to inhibit 5-LO not only contributes to its antitumor effects but also underscores its potential as an anti-inflammatory agent . By reducing leukotriene synthesis, it may alleviate symptoms associated with various inflammatory diseases.

Structure-Activity Relationship (SAR)

The incorporation of fluorinated groups significantly enhances the biological activity of benzoic acid derivatives. The trifluoromethyl group provides increased lipophilicity and metabolic stability, which are crucial for effective drug design .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Fluorine Substitution | Increased potency against cancer cells |

| Trifluoromethyl Group | Enhanced lipophilicity and stability |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Lipoxygenase : By blocking 5-LO activity, the compound reduces inflammatory mediators.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to increased caspase-3 activity, promoting programmed cell death in tumor cells.

- Microtubule Destabilization : Similar compounds have shown potential in disrupting microtubule dynamics, leading to growth inhibition in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.